7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Suzuki-Miyaura coupling medicinal chemistry C–C bond formation

7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1378255-43-6) is a heterobifunctional benzimidazole scaffold that integrates a C7 aryl bromide, a C2 methyl group, and a C5 carboxylic acid (MW 255.07; formula C₉H₇BrN₂O₂). Commercial samples are typically offered at 95–98% purity.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07
CAS No. 1378255-43-6
Cat. No. B3236874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid
CAS1378255-43-6
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2Br)C(=O)O
InChIInChI=1S/C9H7BrN2O2/c1-4-11-7-3-5(9(13)14)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyQAPMRJVHFRYTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1378255-43-6): Procurement-Grade Benzimidazole Building Block


7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1378255-43-6) is a heterobifunctional benzimidazole scaffold that integrates a C7 aryl bromide, a C2 methyl group, and a C5 carboxylic acid (MW 255.07; formula C₉H₇BrN₂O₂) . Commercial samples are typically offered at 95–98% purity . The C7 bromine functions as a synthetic handle for palladium-catalyzed cross-coupling [1]; the C2 methyl provides a defined alkyl substituent at the metabolically labile 2-position; and the C5 carboxylic acid enables direct amidation, esterification, or salt formation without requiring protecting-group manipulation.

Why 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid Cannot Be Replaced by In-Class Analogs


Substituting this compound with the nearest commercial alternatives—the non-brominated 2-methyl-1H-benzo[d]imidazole-5-carboxylic acid, the C2-unsubstituted 7-bromo-1H-benzo[d]imidazole-5-carboxylic acid, or the regioisomeric 4-bromo-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid—introduces structurally distinct chemical entities rather than functional equivalents. Each substitution sacrifices a key reactivity vector: removal of the C7 bromine eliminates the aryl halide required for downstream C–C bond construction [1]; omission of the C2 methyl alters both steric and electronic properties at the imidazole ring and removes a well-precedented metabolic-soft-spot blocker [2]; and relocation of the bromine from C7 to C4 changes the electronics of the aromatic ring and repositions the carboxylic acid relative to the halogen . Evidence from benzimidazole-5-carboxylic acid topoisomerase inhibitor programs confirms that even single-position modifications produce stepwise changes in potency [3]. These are not interchangeable drop-in replacements; the specific substitution pattern of 7-bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid constitutes a unique chemical space point.

Quantitative Differentiation Evidence for 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid


C7 Bromine as a Validated Cross-Coupling Handle vs. Non-Halogenated Parent Scaffold

The C7 aryl bromide in 7-bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1378255-43-6) provides a palladium-catalyzed cross-coupling vector that is completely absent in the non-brominated parent 2-methyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 709-19-3). Literature precedent on structurally analogous N-protected 5-bromo-benzimidazole scaffolds demonstrates Suzuki–Miyaura coupling with aryl boronic acids in yields up to 81% [1]. The non-halogenated analog cannot participate in such transformations, limiting its utility to amidation/esterification chemistry alone.

Suzuki-Miyaura coupling medicinal chemistry C–C bond formation

C2 Methyl as Metabolic-Soft-Spot Blocker vs. C2-Unsubstituted Bromo Analog

The C2 methyl group on 7-bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid blocks a known site of oxidative metabolism. In contrast, 7-bromo-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1354757-98-4) bears an unsubstituted C2 position, leaving the imidazole ring susceptible to CYP-mediated oxidation. A systematic structure-metabolism study on benzimidazole anti-Chagas leads identified C2 substitution as a critical optimization parameter for improving metabolic stability in mouse hepatic microsomes [1], with specific 2-substituted analogs demonstrating enhanced stability over unsubstituted comparators.

metabolic stability structure-metabolism relationship lead optimization

Regioisomeric Differentiation: C7 vs. C4 Bromine and Carboxylic Acid Positioning

7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid and 4-bromo-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid share the same CAS registry (1378255-43-6) in some supplier catalogs but represent distinct regioisomers . In the 7-bromo-5-carboxylic acid isomer, the bromine and carboxylic acid occupy the same benzene ring with a specific 1,2,4-substitution pattern; in the 4-bromo-6-carboxylic acid isomer, the relative positions of bromine and carboxylic acid are swapped. This positional difference alters the electronic environment of the carboxylic acid (different pKa), the steric accessibility of the bromine for cross-coupling, and the three-dimensional vector of any amide or ester derived from the acid—all factors that directly impact SAR in target-binding pockets.

regioisomer benzimidazole positional isomer

SAR Sensitivity at Benzimidazole-5-carboxylic acid Confirmed by Topoisomerase II Inhibitor Data

A comprehensive SAR study on benzimidazole-5-carboxylic acid derivatives as topoisomerase II inhibitors evaluated growth inhibition across a panel of 21 human cancer cell lines [1]. Compounds with varied substitution patterns—including different halogen identities and positions, and the presence or absence of 2-alkyl groups—exhibited distinct cytotoxicity profiles. While the exact compound 7-bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid was not directly assayed, the study demonstrates that modifications at positions analogous to C2 and the benzo ring produce measurable, compound-specific changes in biological activity, confirming that benzimidazole-5-carboxylic acid SAR is non-degenerate.

topoisomerase II anticancer structure-activity relationship

Orthogonal Functional-Group Reactivity: C5 Carboxylic Acid vs. C7 Bromine

The simultaneous presence of a carboxylic acid at C5 and an aryl bromide at C7 provides two chemically orthogonal reactive sites on the same scaffold. The C5 COOH undergoes standard amide coupling (EDC/HOBt, HATU) or esterification without affecting the C7 bromide; conversely, the C7 bromide participates in Pd-catalyzed cross-coupling without requiring protection of the carboxylic acid (used as the free acid or in its conjugate-base form). This contrasts with analogs such as 7-bromo-1H-benzo[d]imidazole-5-carboxylic acid methyl ester, where the acid is already blocked, limiting the synthetic sequence to cross-coupling-first, deprotection-later strategies.

orthogonal protection amide coupling chemoselectivity

Commercial Availability and Purity Benchmarking Against Closest Analogs

7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1378255-43-6) is stocked by multiple independent suppliers (ChemScene, AKSci, Bidepharm, Leyan) at purities ranging from 95% to 98% . The closest C2-unsubstituted comparator, 7-bromo-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1354757-98-4), is listed at 97–98% by a smaller number of vendors . The 2-methyl non-brominated analog (CAS 709-19-3) is widely available but lacks the cross-coupling handle. The 2-ethyl homolog (CAS 1378260-23-1) is available at 95–97% purity but introduces additional lipophilicity (clogP increase of ~0.5 units), which may be undesirable for certain lead series . Multi-supplier availability of the target compound mitigates single-source supply risk.

supply chain purity procurement

Procurement-Ready Application Scenarios for 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid


Medicinal Chemistry Library Synthesis via Late-Stage Diversification

The C7 aryl bromide serves as a universal cross-coupling handle for parallel Suzuki–Miyaura or Buchwald–Hartwig library synthesis, while the C5 carboxylic acid supports simultaneous amide diversification. This dual orthogonal reactivity enables systematic exploration of two independent vectors from a single building block, maximizing chemical space coverage per synthetic cycle [1][2]. Programs targeting kinase ATP-binding sites, bromodomains, or GPCR allosteric pockets—where benzimidazole is a recognized privileged scaffold [3]—can generate 24–96 compound libraries from one batch of this intermediate.

Kinase Inhibitor and Bromodomain Inhibitor Lead Optimization

Benzimidazole-5-carboxylic acid derivatives have established activity as topoisomerase II inhibitors and bromodomain inhibitors [1][2]. The specific 7-bromo-2-methyl substitution pattern offers a pre-optimized starting point: the C2 methyl addresses a known metabolic liability, and the C7 bromine enables rapid SAR exploration at a position that projects toward solvent-accessible or selectivity-determining regions in many kinase and bromodomain binding pockets [3]. Medicinal chemists can advance directly to amide formation at C5 and Suzuki coupling at C7 without additional functional-group interconversion steps.

Transition-Metal Complex Synthesis for Anticancer Screening

Benzimidazole-5-carboxylic acids form stable complexes with Cu²⁺, Co²⁺, and Zn²⁺ that exhibit enhanced cytotoxicity compared to free ligands across multiple human cancer cell lines [1]. The 7-bromo-2-methyl derivative provides a metal-coordinating carboxylate with the added advantage of a heavy-atom (Br) substituent that can facilitate X-ray crystallographic phasing of target-ligand co-structures—an asset for structure-based drug design that non-halogenated analogs cannot offer.

Intermediate for Tegoprazan-Related and Other Benzimidazole Drug Substance Synthesis

The methyl ester derivative of 7-bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is documented as an intermediate in the synthesis of Tegoprazan, a marketed potassium-competitive acid blocker [1]. Procuring the carboxylic acid form allows CROs and pharmaceutical development teams to control the esterification step in-house (assessing different ester protecting groups or generating the acid chloride) rather than being constrained to a single pre-esterified building block, thereby supporting process chemistry optimization and intellectual property flexibility.

Quote Request

Request a Quote for 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.